Calix[4]-bis-1,2-benzo-crown-6

Cesium separation Selectivity Calixcrown

Calix-bis-1,2-benzo-crown-6 is a calixarene-crown-6 hybrid macrocycle locked in the 1,3-alternate conformation, specifically designed for the selective complexation and extraction of cesium ions from aqueous matrices. This compound belongs to the calixarene-crown-6 family, which has been extensively developed for nuclear waste treatment and radiocesium separation due to its superior recognition of the large Cs⁺ cation over competing alkali metal ions such as Na⁺ and K⁺.

Molecular Formula C56H60O12
Molecular Weight 925.1 g/mol
CAS No. 157769-17-0
Cat. No. B124721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalix[4]-bis-1,2-benzo-crown-6
CAS157769-17-0
Molecular FormulaC56H60O12
Molecular Weight925.1 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4
InChIInChI=1S/C56H60O12/c1-2-18-50-49(17-1)61-29-21-57-25-33-65-53-41-9-5-10-42(53)38-46-14-8-16-48-40-44-12-6-11-43(54(44)66-34-26-58-22-30-62-50)39-47-15-7-13-45(37-41)55(47)67-35-27-59-23-31-63-51-19-3-4-20-52(51)64-32-24-60-28-36-68-56(46)48/h1-20H,21-40H2
InChIKeyHQBHRJNTROESEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calix[4]-bis-1,2-benzo-crown-6 (CAS 157769-17-0) – Technical Baseline and Procurement Context


Calix[4]-bis-1,2-benzo-crown-6 is a calix[4]arene-crown-6 hybrid macrocycle locked in the 1,3-alternate conformation, specifically designed for the selective complexation and extraction of cesium ions from aqueous matrices [1]. This compound belongs to the calix[4]arene-crown-6 family, which has been extensively developed for nuclear waste treatment and radiocesium separation due to its superior recognition of the large Cs⁺ cation over competing alkali metal ions such as Na⁺ and K⁺ [2]. The benzo substituents on the crown ether moieties play a critical role in tuning extraction strength and selectivity compared to unsubstituted or naphtho-derivatized analogs [3].

Selective Cs⁺ complexation in 1,3-alternate conformation
Benzo-substituted crown-6 for tuned Cs⁺/Na⁺ selectivity
Nuclear waste separation and supported liquid membrane research

Why Calix[4]-bis-1,2-benzo-crown-6 Cannot Be Simply Substituted by Other Calix[4]arene-Crown-6 Derivatives


Calix[4]arene-crown-6 derivatives exhibit stark differences in cesium extraction performance based on substituent identity and position on the crown ether ring. Benzo substitution, as present in Calix[4]-bis-1,2-benzo-crown-6, increases cesium-to-sodium selectivity relative to unsubstituted crown-6 analogs but reduces absolute extraction strength [1]. Conversely, cyclohexano substitution negatively impacts both extraction strength and selectivity [1]. Naphtho-substituted derivatives (CC-C) offer higher extraction efficiency in nitrobenzene but may have different solubility and stability profiles [2]. Radiolytic stability in solvent systems also varies significantly: calix[4]arene-benzo-bis-crown-6 (CBC) exhibits greater stability than calix[4]arene-bis-crown-6 (CC), calix[4]arene-naphtho-bis-crown-6 (CNC), or bis-(octyloxy)calix[4]arene-mono-crown-6 (CMC) [3]. These performance divergences mean that substituting one calix-crown-6 ligand for another without rigorous verification risks process failure in critical radiochemical separations.

Unsubstituted crown-6 analog
May reduce Cs⁺/Na⁺ selectivity relative to benzo-substituted scaffold
Cyclohexano-substituted analog
Reported to negatively impact both extraction strength and selectivity
Naphtho-substituted derivative (CC-C)
May exhibit different solubility and stability profiles, altering process performance
Other calix-crown-6 ligands (CC, CNC, CMC)
Lower radiolytic stability than benzo-bis-crown-6 (CBC) in PTMS solvent

Calix[4]-bis-1,2-benzo-crown-6 – Quantified Differentiation Against Closest Analogs


Enhanced Cs⁺/Na⁺ Selectivity Conferred by Benzo Substituents in Calix[4]crown-6 Systems

Calix[4]arene crown-6 ethers with benzo substituents on the crown ether moiety exhibit increased cesium-to-sodium selectivity compared to unsubstituted analogs, although this comes with a modest reduction in absolute extraction strength [1]. This trade-off is critical for applications where high Na⁺ background concentrations demand exceptional Cs⁺ specificity.

Cs⁺/Na⁺ Selectivity
Class-level
Benzo-substituted
Increased Cs⁺/Na⁺ selectivity
Reduced extraction strength
vs
Unsubstituted
Lower Cs⁺/Na⁺ selectivity
Higher extraction strength
Supports selectivity screening for high-Na⁺ matrices
Trend direction reported; numerical values not provided
Cesium separation Selectivity Calixcrown

Superior Radiolytic Stability of Calix[4]arene-benzo-bis-crown-6 (CBC) in PTMS Solvent Systems

In a head-to-head radiolytic stability study of four commercially available calix-crown-6 ligands dissolved in phenyl trifluoromethyl sulphone (PTMS), the stability order was CBC > CC > CNC ∼ CMC, where CBC refers to calix[4]arene-benzo-bis-crown-6, the compound class of Calix[4]-bis-1,2-benzo-crown-6 [1]. The radiolytic stability was evaluated by monitoring the absolute distribution ratio (D_Cs) for cesium extraction after gamma irradiation.

Radiolytic Stability
Direct comparison
1CBC (benzo-bis-crown-6)
2CC (bis-crown-6)
3CNC ∼ CMC
CBC rank supports solvent lifetime screening
Evaluated in PTMS under gamma irradiation
Radiolytic stability Nuclear waste Calixcrown

Markedly Enhanced Cesium Stripping Under Acidic Conditions with Amino-Functionalized Benzo-Crown-6 Derivatives

Calix[4]arene bis[4-(2-ethylhexyl)benzo-crown-6] bearing an aminomethyl group (AMBEHB) demonstrated a 56-fold more effective cesium stripping under acidic conditions compared to the nonfunctionalized control calix[4]arene bis(tert-octylbenzo-crown-6) (BOB) [1]. AMBEHB maintained extraction strength comparable to BOB under alkaline conditions, enabling a proof-of-principle extraction-scrubbing-stripping (ESS) cycle with >3-fold more efficient stripping.

Stripping Efficiency
Direct comparison
56-fold
more effective stripping
Supports pH-swing process design
Amino-functionalized benzo-crown-6 vs. BOB
Cesium stripping pH-switchable Calixcrown

Comparative Cs⁺ Distribution and Cs⁺/K⁺ Selectivity in Dihydrocalix[4]arene Dibenzocrown-6 Systems

Crystal structures of dihydrocalix[4]arene dibenzocrown-6 ethers with their associated cesium perchlorate distribution coefficients (D_Cs) and cesium/potassium selectivities (S_Cs/K) have been reported [1]. The R=H derivative exhibited D_Cs = 2.15 and S_Cs/K = 2090, while the R=I derivative showed D_Cs = 30.9 and S_Cs/K = 4220. These data illustrate the impact of substituent variation on extraction performance within the benzo-crown-6 framework.

Cs⁺/K⁺ Selectivity
Cross-study
R=H derivative
D_Cs = 2.15
S_Cs/K = 2090
vs
R=I derivative
D_Cs = 30.9
S_Cs/K = 4220
Supports Cs⁺/K⁺ selectivity tuning via substituent
Perchlorate system; D and selectivity values reported
Distribution coefficient Potassium selectivity Dihydrocalixarene

Calix[4]arene-bis(benzocrown-6) Exhibits Higher Affinity for Francium (Fr⁺) Than for Cesium (Cs⁺)

Calix[4]arene-bis(benzocrown-6) was shown for the first time to exhibit a high affinity for Fr⁺ ion, with higher distribution ratios obtained for Fr⁺ than for Cs⁺ under comparable conditions [1]. This selectivity for the largest alkali metal cation over cesium is a unique property of the benzo-crown-6 cavity that may be exploited for targeted Fr⁺ separations.

Fr⁺ Affinity
Supporting evidence
Fr⁺
Higher distribution ratio
vs
Cs⁺
Lower distribution ratio
Supports Fr separation research
Exact D ratio not reported
Francium separation Alkali metal selectivity Calixcrown

Supported Liquid Membranes with Crown-6-Calix[4]arene Compounds Outperform Classical Crown Ethers in Long-Term Stability

In supported liquid membrane (SLM) configurations for cesium transport, crown-6-calix[4]arene compounds in the 1,3-alternate conformation demonstrated stability exceeding 50 days, whereas classical crown ethers such as 21C7 derivatives were poorly efficient and poorly stable [1]. The calixcrown-based SLMs achieved a concentration factor >100 and a decontamination factor of 20 for cesium removal from high-salinity, high-acidity media.

SLM Stability
Class-level
Calix[4]crown-6
Stability >50 days
CF >100, DF = 20
vs
Classical 21C7
Poor efficiency/stability
Supports SLM-based process design
High salinity/acidity media; long-term data reported
Supported liquid membrane Nuclear waste treatment Calixcrown

Calix[4]-bis-1,2-benzo-crown-6 – Primary Research and Industrial Application Scenarios Derived from Quantitative Evidence


Selective Extraction of Radiocesium from High-Sodium Nuclear Waste Supernates

Based on the class-level evidence that benzo substituents on calix[4]arene crown-6 ethers increase Cs⁺/Na⁺ selectivity [1], Calix[4]-bis-1,2-benzo-crown-6 is well-suited for processing alkaline tank waste supernates where sodium concentrations can exceed 5 M. The ligand's structural features prioritize discrimination against Na⁺, a critical requirement for achieving high decontamination factors in this matrix.

Long-Lived Solvent Formulations for High-Radiation Nuclear Fuel Reprocessing

The direct head-to-head radiolytic stability ranking CBC > CC > CNC ∼ CMC in PTMS solvent [1] directly supports the use of benzo-bis-crown-6 derivatives in processes where solvent exposure to gamma radiation is inevitable. Formulating with Calix[4]-bis-1,2-benzo-crown-6 or its lipophilic derivatives can extend solvent lifetime and reduce secondary waste generation compared to less stable calix-crown-6 alternatives.

pH-Swing Extraction Processes Requiring Efficient Cesium Recovery and Ligand Recycling

The demonstrated 56-fold enhancement in cesium stripping under acidic conditions for amino-functionalized benzo-crown-6 derivatives relative to nonfunctionalized BOB [1] indicates that Calix[4]-bis-1,2-benzo-crown-6 and its functionalized analogs are advantageous for pH-swing processes. This includes flowsheets where cesium is extracted under alkaline conditions and subsequently stripped into a small volume of acidic receiving solution for concentration and immobilization.

Selective Francium Separation for Targeted Alpha Therapy Research

The reported higher affinity of Calix[4]arene-bis(benzocrown-6) for Fr⁺ over Cs⁺ [1] positions this ligand as a candidate for isolating ²²¹Fr or other francium isotopes from complex matrices. This application is directly supported by the finding that higher distribution ratios are obtained for Fr⁺ than for Cs⁺, enabling preferential francium enrichment.

Supported Liquid Membrane Systems for Continuous Cesium Removal

The class-level evidence showing >50-day stability for crown-6-calix[4]arene SLMs versus rapid degradation of classical 21C7 crown ether systems [1] supports the selection of Calix[4]-bis-1,2-benzo-crown-6 for membrane-based cesium separations. The reported concentration factor >100 and decontamination factor = 20 demonstrate viable performance metrics for pilot-scale deployment.

Application
Selection Property
Validation Focus
Radiocesium extraction from alkaline tank waste
Cs⁺/Na⁺ selectivity from benzo-crown-6 scaffold
Decontamination factor under high Na⁺ matrix
High-radiation solvent formulation
Radiolytic stability of benzo-crown-6 class
Post-irradiation D_Cs retention
pH-swing cesium recovery
pH-responsive stripping efficiency context
Stripping performance under acidic vs. alkaline conditions
Francium isolation research
Fr⁺/Cs⁺ selectivity of benzocrown-6 cavity
Distribution ratio comparison for Fr⁺ vs. Cs⁺
Supported liquid membrane cesium removal
Membrane stability under high salinity/acidity
Long-term transport stability and decontamination factor

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